CYP2C9 Drug Interaction Profile
Fluvastatin sodium monohydrate is primarily metabolized by CYP2C9, while atorvastatin, simvastatin, and lovastatin are metabolized by CYP3A4. This results in a significantly different interaction profile, particularly with strong CYP3A4 inhibitors. For instance, the co-administration of itraconazole, a potent CYP3A4 inhibitor, leads to a less than 2-fold change in fluvastatin plasma concentration, whereas it can increase simvastatin and lovastatin concentrations by up to 20-fold [1].
| Evidence Dimension | Fold-change in plasma concentration (AUC) with co-administered CYP3A4 inhibitor (itraconazole) |
|---|---|
| Target Compound Data | Fluvastatin: < 2-fold change |
| Comparator Or Baseline | Simvastatin / Lovastatin: up to 20-fold increase |
| Quantified Difference | > 10-fold lower risk of significant pharmacokinetic interaction with strong CYP3A4 inhibitors |
| Conditions | In vivo pharmacokinetic studies in human volunteers |
Why This Matters
This data demonstrates that fluvastatin is a superior choice for studies involving models where CYP3A4 inhibitors are present, as it avoids the massive, potentially confounding, increases in statin exposure observed with many other statins.
- [1] Neuvonen PJ, Backman JT, Niemi M. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin. Clin Pharmacokinet. 2008;47(7):463-474. View Source
